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Compound of Interest

Compound Name: 1,1-Diethylurea

CAS No.: 634-95-7

Cat. No.: B1203175

Get Quote

Introduction: The Molecular Blueprint of 1,1-
Diethylurea
In the landscape of chemical synthesis and drug development, the unambiguous structural

elucidation of molecules is paramount. 1,1-Diethylurea (CAS No. 634-97-7), an asymmetrically

substituted urea derivative, serves as a valuable intermediate in the synthesis of various

organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its chemical behavior

and reactivity are intrinsically linked to its molecular architecture. This guide provides a

comprehensive analysis of the spectroscopic data for 1,1-Diethylurea, offering researchers

and scientists a detailed blueprint of its structural features as revealed by Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By

integrating these orthogonal techniques, we can construct a self-validating and highly confident

structural assignment.

Molecular Structure and Logic
The logical flow for the structural confirmation of 1,1-Diethylurea is predicated on identifying its

key functional groups and their connectivity. The molecule consists of a central urea core with
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two ethyl groups attached to the same nitrogen atom and an unsubstituted -NH₂ group. Our

spectroscopic approach will systematically confirm each component of this structure.
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Caption: Molecular structure of 1,1-Diethylurea.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy: Proton Environment Analysis
Proton NMR provides a detailed map of the hydrogen environments within a molecule. For 1,1-
Diethylurea, we anticipate signals corresponding to the ethyl groups (-CH₂- and -CH₃) and the

primary amine (-NH₂). The chemical shift, integration, and multiplicity (splitting pattern) of these

signals are diagnostic.

Expertise & Experience: Interpreting the ¹H NMR
Spectrum
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The spectrum is expected to show a quartet for the methylene (-CH₂) protons, which are

adjacent to a methyl (-CH₃) group, and a triplet for the methyl protons, adjacent to a methylene

group. This classic ethyl pattern is a primary identifier. The amine (-NH₂) protons are expected

to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and

potential hydrogen exchange. The integration values (the area under the peaks) should

correspond to a 4H:6H:2H ratio for the -CH₂-, -CH₃, and -NH₂ protons, respectively.

Data Presentation: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.45 Broad Singlet 2H -NH₂

~3.25 Quartet 4H -N-(CH₂-CH₃)₂

~1.15 Triplet 6H -N-(CH₂-CH₃)₂

Note: Data is

representative and

sourced from the

Spectral Database for

Organic Compounds

(SDBS). Actual

chemical shifts can

vary slightly based on

solvent and

concentration.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh ~5-10 mg of 1,1-Diethylurea and dissolve it in ~0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice

of solvent is critical; for instance, DMSO-d₆ is often preferred for observing exchangeable

protons like those of the -NH₂ group.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400

MHz or 500 MHz spectrometer.
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Data Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical

solvent peak.

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g.,

8 or 16) should be averaged to ensure a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by setting the residual solvent peak to its known value

(e.g., 7.26 ppm for CDCl₃).

Integrate the peaks to determine the relative ratios of the protons.

This protocol is self-validating as the expected splitting patterns (quartet and triplet) and the 2:3

integration ratio for the ethyl groups must be observed for a correct structural assignment.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy: Carbon Skeleton Mapping
Carbon NMR spectroscopy provides information on the different carbon environments in the

molecule. For 1,1-Diethylurea, we expect three distinct signals: one for the carbonyl carbon

(C=O), one for the methylene carbons (-CH₂-), and one for the methyl carbons (-CH₃).

Expertise & Experience: Interpreting the ¹³C NMR
Spectrum
The carbonyl carbon is the most deshielded and will appear furthest downfield (highest ppm

value) due to the strong electron-withdrawing effect of the oxygen atom. The methylene
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carbons, being directly attached to a nitrogen atom, will be more deshielded than the terminal

methyl carbons.

Data Presentation: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~158.5 C=O

~41.5 -N-(CH₂-CH₃)₂

~14.0 -N-(CH₂-CH₃)₂

Note: Data is representative and sourced from

the Spectral Database for Organic Compounds

(SDBS).

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. ¹³C NMR is

less sensitive, so a slightly more concentrated sample may be beneficial.

Instrument Setup: The experiment is run on the same NMR spectrometer.

Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all

¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.

A larger number of scans is required compared to ¹H NMR (e.g., 128 or more) due to the

low natural abundance of the ¹³C isotope. A relaxation delay is used to ensure accurate

quantification if needed, though for simple identification it is less critical.

Data Processing:

Process the FID similarly to the ¹H NMR spectrum (Fourier transform, phasing).

Calibrate the chemical shift scale using the solvent peak (e.g., 77.16 ppm for CDCl₃).
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The observation of exactly three peaks in the expected chemical shift regions validates the

presence of the three unique carbon environments in the 1,1-diethylurea structure.

Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: Interpreting the IR Spectrum
For 1,1-Diethylurea, the key diagnostic peaks are the N-H stretches from the primary amine,

the C=O stretch from the urea carbonyl group, and C-N stretches. The N-H stretching region

for a primary amine typically shows two bands (symmetric and asymmetric stretches). The

C=O stretch is usually a strong, sharp absorption. The region below 1500 cm⁻¹ is the

"fingerprint region," containing complex vibrations that are unique to the molecule as a whole.

[3]

Data Presentation: IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~3420, ~3210 Strong, Broad
N-H Stretch (asymmetric &

symmetric)

~2970, ~2930 Medium C-H Stretch (aliphatic)

~1650 Strong, Sharp C=O Stretch (Amide I band)

~1580 Strong N-H Bend (Amide II band)

~1460 Medium C-H Bend (methylene)

~1280 Medium C-N Stretch

Note: Data is representative

and sourced from the Spectral

Database for Organic

Compounds (SDBS).
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Experimental Protocol: IR Spectroscopy (Attenuated
Total Reflectance - ATR)

Sample Preparation: Place a small amount of the solid 1,1-Diethylurea powder directly onto

the ATR crystal.

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the

empty crystal.

Data Acquisition:

Lower the ATR press and apply consistent pressure to ensure good contact between the

sample and the crystal.

Acquire the spectrum. Typically, 16 or 32 scans are co-added to produce a high-quality

spectrum. The data is collected as percent transmittance (%T) or absorbance versus

wavenumber (cm⁻¹).

Data Processing:

The software automatically ratios the sample spectrum to the background spectrum.

Label the significant peaks with their wavenumbers.

This method is self-validating through the simultaneous observation of the characteristic N-H,

C=O, and C-H stretching and bending vibrations, confirming the presence of the primary amide

and alkyl functionalities.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers insights into its

structure through the analysis of its fragmentation pattern upon ionization.

Expertise & Experience: Interpreting the Mass Spectrum

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1203175/docs?utm_src=pdf-body#a-spectroscopic-guide-to-1-1-diethylurea-an-in-depth-technical-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


For 1,1-Diethylurea, the molecular ion peak [M]⁺ should be observed at an m/z (mass-to-

charge ratio) corresponding to its molecular weight (116.16 g/mol ). A key fragmentation

pathway for ureas is the alpha-cleavage adjacent to the nitrogen atom. We would expect to see

a fragment resulting from the loss of an ethyl radical (-CH₂CH₃), and a prominent peak

corresponding to the diethylamino fragment.

[C₅H₁₂N₂O]⁺˙
m/z = 116

(Molecular Ion)

[C₄H₉N₂O]⁺
m/z = 101- •CH₃

[C₄H₁₀N]⁺
m/z = 72

- CONH₂

[C₃H₈N]⁺
m/z = 58

- CH₂

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Data Presentation: Mass Spectrometry Data
m/z Relative Intensity (%) Proposed Fragment

116 ~25 [M]⁺, Molecular Ion

101 ~10 [M - CH₃]⁺

87 ~15 [M - C₂H₅]⁺

72 100 [(C₂H₅)₂N]⁺ (Base Peak)

58 ~20 [CH₃CH₂NHCH₂]⁺

44 ~55 [CONH₂]⁺

Note: Data is representative

and sourced from the Spectral

Database for Organic

Compounds (SDBS).

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for

volatile samples.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

The detection of the molecular ion at m/z 116 confirms the molecular formula, and the

fragmentation pattern, especially the base peak at m/z 72, provides strong, self-validating

evidence for the 1,1-diethyl substitution pattern.

Conclusion: An Integrated Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous structural confirmation of 1,1-Diethylurea. ¹H and ¹³C NMR map out the precise

carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups

(amine and carbonyl), and Mass Spectrometry verifies the molecular weight and provides

corroborating structural information through fragmentation analysis. Each technique offers a

unique piece of the puzzle, and together they form a cohesive and self-validating dataset that is

indispensable for researchers in chemical synthesis and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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